molecular formula C9H6F3IO2 B2918935 2-Iodo-5-(trifluoromethyl)phenylacetic acid CAS No. 702641-08-5

2-Iodo-5-(trifluoromethyl)phenylacetic acid

Cat. No.: B2918935
CAS No.: 702641-08-5
M. Wt: 330.045
InChI Key: SQXUEKCSIQRSEV-UHFFFAOYSA-N
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Description

2-Iodo-5-(trifluoromethyl)phenylacetic acid: is an organic compound with the molecular formula C9H6F3IO2 . It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenylacetic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-(trifluoromethyl)phenylacetic acid typically involves the iodination of 5-(trifluoromethyl)phenylacetic acid. One common method is the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-(trifluoromethyl)phenylacetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of 2-azido-5-(trifluoromethyl)phenylacetic acid or 2-thiocyanato-5-(trifluoromethyl)phenylacetic acid.

    Oxidation Reactions: Formation of 2-iodo-5-(trifluoromethyl)benzoic acid or 2-iodo-5-(trifluoromethyl)benzaldehyde.

    Reduction Reactions: Formation of 2-iodo-5-(methyl)phenylacetic acid.

Scientific Research Applications

Chemistry: 2-Iodo-5-(trifluoromethyl)phenylacetic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated and fluorinated aromatic compounds on biological systems. It is also employed in the development of radiolabeled compounds for imaging and diagnostic purposes .

Medicine: this compound derivatives have shown potential as anti-inflammatory and anticancer agents. The presence of iodine and trifluoromethyl groups enhances the pharmacokinetic properties of these compounds, making them more effective in targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials, such as polymers and coatings .

Comparison with Similar Compounds

Uniqueness: 2-Iodo-5-(trifluoromethyl)phenylacetic acid is unique due to the presence of both iodine and trifluoromethyl groups on the phenylacetic acid backbone. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[2-iodo-5-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO2/c10-9(11,12)6-1-2-7(13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXUEKCSIQRSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-trifluoromethyl-2-iodophenylacetonitrile (30 g, 96 mmol) in ethanol (100 mL) is stirred at room temperature. Sodium hydroxide (7.7 g, 192 mmol) dissolved in water (60 mL) is added. The mixture is heated to reflux temperature for 12 hours and then cooled to room temperature. Most of the ethanol is removed using a rotary evaporator and the residual aqueous solution adjusted to pH 4 with 3 N HCl. The solid which forms is isolated by filtration and washed with water (250 mL) and then hexanes (500 mL). Air drying gives 5-trifluoromethyl-2-iodophenylacetic acid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

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